molecular formula C21H10Cl2N2O5 B5119375 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide

2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide

Cat. No.: B5119375
M. Wt: 441.2 g/mol
InChI Key: JJJOAYSJWROKDF-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including chloro, nitro, and anthracene moieties

Preparation Methods

The synthesis of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Chlorination: Addition of chlorine atoms to specific positions on the anthracene and benzene rings.

    Amidation: Formation of the amide bond between the anthracene derivative and the nitrobenzene derivative.

Industrial production methods for this compound would likely involve optimization of these reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide include other anthracene derivatives and nitrobenzamides. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and applications. For example:

    Anthracene-9,10-dione: Lacks the nitro and amide groups, making it less versatile in certain reactions.

    4-nitrobenzamide: Lacks the anthracene moiety, which may limit its applications in materials science.

Properties

IUPAC Name

2-chloro-N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl2N2O5/c22-14-7-8-16(24-21(28)13-6-5-10(25(29)30)9-15(13)23)18-17(14)19(26)11-3-1-2-4-12(11)20(18)27/h1-9H,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJOAYSJWROKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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